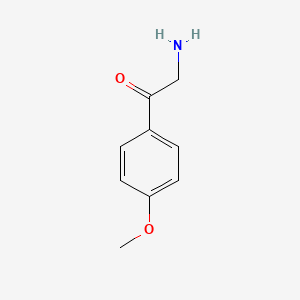

2-Amino-4'-methoxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYAWQABGNEMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328649 | |

| Record name | 2-Amino-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40513-43-7 | |

| Record name | 2-Amino-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4'-methoxyacetophenone CAS number

An In-Depth Technical Guide to 2-Amino-4'-methoxyacetophenone

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, analytical characterization, and applications. Particular emphasis is placed on its role as a precursor in the synthesis of heterocyclic compounds, such as quinazolines, which are of significant interest in medicinal chemistry. The guide includes detailed, field-proven protocols, safety information, and characterization data to ensure scientific integrity and practical utility in a laboratory setting.

Core Chemical Identity and Properties

This compound is an aromatic ketone derivative featuring both an amino and a methoxy functional group. It is a versatile intermediate used in the synthesis of more complex molecules.[1] The compound is most commonly supplied and handled as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.

Nomenclature and CAS Numbers:

-

Systematic Name: 1-(4-methoxyphenyl)-2-aminoethan-1-one

-

Common Name: this compound

-

Hydrochloride Salt CAS Number: 3883-94-1[4]

It is critical to distinguish this compound from its isomers, such as 3'-Amino-4'-methoxyacetophenone (CAS: 6318-64-5), to ensure the correct starting material for a given synthetic route.[5]

Physicochemical Properties:

The properties of the more common hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ · HCl | |

| Molecular Weight | 201.65 g/mol | [6] |

| Appearance | White to yellow or tan crystalline powder | [4] |

| Melting Point | 190-193 °C (decomposes) | |

| Purity | Typically ≥90% or ≥97% | [4] |

| Solubility | Soluble in water. | [7] |

Synthesis and Purification

The synthesis of this compound hydrochloride is typically achieved via a multi-step process starting from the readily available 4-methoxyacetophenone. The causality behind this pathway lies in the need to introduce a nitrogen-containing functional group at the alpha-carbon position adjacent to the carbonyl group.

Diagram of Synthetic Workflow

Caption: A common synthetic route from 4-methoxyacetophenone.

Experimental Protocol: Synthesis via α-Bromination

This protocol is a representative method based on standard organic transformations. Causality Note: The α-position is activated by the adjacent carbonyl group, making it susceptible to electrophilic bromination. The subsequent Gabriel synthesis is a robust method for converting alkyl halides to primary amines, avoiding over-alkylation.

Step 1: Synthesis of 2-Bromo-4'-methoxyacetophenone

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-Bromo-4'-methoxyacetophenone.

Step 2: Synthesis of this compound Hydrochloride

-

Suspend 2-Bromo-4'-methoxyacetophenone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the consumption of the bromo-intermediate.

-

Cool the reaction mixture and pour it into ice water. Filter the resulting solid (the phthalimide-protected intermediate) and wash with water.

-

Resuspend the crude solid in ethanol and add hydrazine hydrate (1.5 eq).

-

Reflux the mixture for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide precipitate.

-

Evaporate the filtrate under reduced pressure. The resulting crude solid is the hydrochloride salt.

Purification Protocol: Recrystallization

Causality Note: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol or an ethanol/water mixture.[8]

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white to off-white crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Diagram of Analytical Workflow

Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: Predicted chemical shifts (δ) are in ppm relative to TMS. The hydrochloride salt may cause slight variations in shifts and peak broadening, especially for protons near the amine.)

¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.00 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing carbonyl group.[9][10] |

| ~7.00 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group.[9][10] |

| ~4.45 | Singlet | 2H | -CH₂-NH₃⁺ | Adjacent to the electron-withdrawing carbonyl and the protonated amine.[10] |

| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic shift for methoxy protons on an aromatic ring.[9][10] |

¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195 | C=O | Typical chemical shift for an aromatic ketone carbonyl carbon.[9][11] |

| ~164 | Ar-C (-OCH₃) | Aromatic carbon directly attached to the electron-donating oxygen.[9][11] |

| ~131 | Ar-C (ipso to C=O) | Quaternary carbon deshielded by the carbonyl group.[9][11] |

| ~130 | Ar-CH (ortho to C=O) | Deshielded by the carbonyl group.[9][11] |

| ~114 | Ar-CH (ortho to -OCH₃) | Shielded by the methoxy group.[9][11] |

| ~56 | -OCH₃ | Aliphatic carbon of the methoxy group.[9][11] |

| ~45 | -CH₂-NH₃⁺ | Aliphatic carbon adjacent to the carbonyl and amine. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |

| ~1680 | C=O stretch | Aryl Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Aryl-alkyl ether |

Causality Note: The carbonyl stretch appears around 1680 cm⁻¹ due to conjugation with the aromatic ring, which lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) for Free Base (C₉H₁₁NO₂): Expected at m/z = 165.08.[2][13]

-

Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the CH₂NH₂ group, resulting in the 4-methoxybenzoyl cation at m/z = 135.

Applications in Drug Development

This compound is a valuable precursor for synthesizing heterocyclic scaffolds, particularly quinazolines and their oxidized analogs, quinazolinones. These structures are privileged in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[14][15][16]

Diagram of Application in Synthesis

Caption: General scheme for quinazoline synthesis.

Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one

This protocol illustrates the utility of this compound as a building block. It is based on established methodologies for quinazolinone synthesis.[15][17]

-

Combine anthranilamide (2-aminobenzamide) (1.0 eq) and this compound hydrochloride (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of an acid or iodine.

-

Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.

-

The reaction proceeds via an initial condensation followed by cyclization and subsequent oxidation (which can occur in situ with air/DMSO or be promoted by an added oxidant) to yield the final quinazolinone product.

-

After completion, cool the reaction and pour into ice water to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization or column chromatography.

The resulting 2-(4-methoxyphenylacetyl)quinazolin-4(3H)-one scaffold can be further modified, demonstrating the power of this building block in creating libraries of compounds for drug screening.[16][18]

Safety and Handling

As a laboratory chemical, this compound hydrochloride requires careful handling.

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][19]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[19][20]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[19]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]

-

References

-

StruChem. (n.d.). 2'-Amino-4', 5'-dimethoxyacetophenone, min 98%. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). 2'-Amino-4'-methoxyacetophenone. Retrieved from [Link][3]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Amino Acetophenone. Retrieved from [Link][20]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412889, this compound. Retrieved from [Link][13]

-

Tenti, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link][21]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][11]

-

Wiley-VCH GmbH. (n.d.). 3'-Amino-4'-methoxyacetophenone. SpectraBase. Retrieved from [Link]

-

da Silva, G. N., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 18(8), 1083. Retrieved from [Link][15]

-

Basile, L., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6828. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233283, 2-Methoxy-5-acetylaniline. Retrieved from [Link][5]

-

Al-Hourani, B. J. (2022). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Molecules. Retrieved from [Link][18]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link][17]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12487188, this compound hydrochloride. Retrieved from [Link][6]

-

Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved from [8]

-

epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link][12]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 2'-Amino-4'-methoxyacetophenone,(CAS# 42465-53-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound hydrochloride, 97% 5 g | Request for Quote [thermofisher.com]

- 5. 2-Methoxy-5-acetylaniline | C9H11NO2 | CID 233283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

- 10. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. This compound | C9H11NO2 | CID 412889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Quinazolinone synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. oxfordlabchem.com [oxfordlabchem.com]

- 21. Quinazoline synthesis [organic-chemistry.org]

A Technical Guide to 2-Amino-4'-methoxyacetophenone: Molecular Weight, Synthesis, and Analytical Validation

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Amino-4'-methoxyacetophenone, a key chemical intermediate in pharmaceutical synthesis. Central to its utility is a precise understanding of its fundamental physicochemical properties, most notably its molecular weight. This document details the theoretical basis of its molecular weight, outlines a robust, field-proven synthetic protocol, and describes the comprehensive analytical techniques required to validate its structure and purity. The methodologies presented herein are designed to establish a self-validating workflow, ensuring the highest degree of confidence for researchers in drug development and organic synthesis.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in any research or development setting. For this compound, these properties dictate its solubility, reactivity, and appropriate handling procedures.

Chemical Structure and Molecular Formula

This compound is an aromatic ketone containing a primary amine and a methoxy group. Its structure consists of an acetophenone core, substituted with a methoxy group at the 4-position of the phenyl ring and an amino group at the 2-position of the ethanone chain.

The molecular formula is the empirical basis for calculating the compound's molecular weight.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a critical parameter in synthetic chemistry, essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data, particularly mass spectrometry.

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₉H₁₁NO₂).

-

Carbon (C): 9 x 12.011 u

-

Hydrogen (H): 11 x 1.008 u

-

Nitrogen (N): 1 x 14.007 u

-

Oxygen (O): 2 x 15.999 u

This calculation yields an average molecular weight of 165.19 g/mol [1][3]. For high-resolution mass spectrometry, the monoisotopic mass , calculated using the mass of the most abundant isotopes, is 165.078978594 Da[1].

Tabulated Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Weight (Average) | 165.19 g/mol | PubChem[1], ChemicalBook |

| Exact Mass (Monoisotopic) | 165.078978594 Da | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1], SCBT[2] |

| CAS Number | 40513-43-7 (free base) | PubChem[1] |

| Appearance | White to light yellow solid | ChemicalBook |

| Melting Point (HCl Salt) | 190°C to 193°C | Thermo Scientific[4] |

| XLogP3 | 0.8 | PubChem[1] |

Note: The free base is commonly handled as its more stable hydrochloride salt. The properties of the salt, such as molecular weight (201.65 g/mol ), differ accordingly.[4][5]

Synthesis and Purification Workflow

The synthesis of acetophenone derivatives is a well-established field in organic chemistry. A common and effective method for preparing substituted acetophenones is the Friedel-Crafts acylation. The following workflow describes a typical synthesis starting from anisole.

Caption: Synthesis workflow for 4-Methoxyacetophenone.

Step-by-Step Synthesis Protocol (Friedel-Crafts Acylation)

This protocol outlines the synthesis of the precursor, 4-methoxyacetophenone, from anisole. The subsequent amination step is a more specialized procedure often involving halogenation followed by nucleophilic substitution.

-

Catalyst Preparation: A heterogeneous catalyst, such as a zeolite or Scandium (III) triflate, is activated (e.g., by heating under vacuum) to ensure anhydrous conditions.[6] This is a critical step; water deactivates the Lewis acid catalyst and prevents the reaction.

-

Reaction Setup: The dried catalyst is charged into a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). An appropriate solvent, such as nitromethane, is added.[6]

-

Reagent Addition: Anisole and acetic anhydride are added sequentially to the stirred catalyst suspension.[6] The reaction is typically heated (e.g., to 50°C) to facilitate the acylation process.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique like Gas Chromatography (GC), as Thin Layer Chromatography (TLC) may not be sensitive enough to distinguish starting material from the product effectively.[6]

-

Workup: Upon completion, the reaction is cooled and quenched with water. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.[7]

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by flash column chromatography on silica gel to yield pure 4-methoxyacetophenone.[7]

Note: The synthesis of the final title compound, this compound, typically involves further steps such as alpha-bromination of the ketone followed by amination.

Analytical Validation System

Validation of the molecular structure and purity is paramount. This process confirms the successful synthesis and provides the certificate of analysis data required for any subsequent application. The molecular weight determined by mass spectrometry serves as the ultimate confirmation of the compound's identity.

Caption: Analytical workflow for structural and purity validation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound.

-

Methodology: The sample is ionized, typically using Electrospray Ionization (ESI) or Electron Ionization (EI). The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

-

Expected Result: For this compound (MW 165.19), in positive ion mode (ESI), the primary expected ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 166.09. High-resolution MS would detect this ion at a much higher precision, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming the isomeric structure.

-

¹H NMR: The spectrum of the precursor, 4-methoxyacetophenone, would characteristically show signals for the methyl ketone protons (~2.5 ppm), the methoxy protons (~3.8 ppm), and two doublets in the aromatic region (~6.9 and ~7.9 ppm) corresponding to the para-substituted phenyl ring.[8] The final 2-amino product would show additional signals for the -CH₂-NH₂ group.

-

¹³C NMR: The spectrum provides evidence for each unique carbon atom. For 4-methoxyacetophenone, key signals include the carbonyl carbon (~197 ppm), the methoxy carbon (~55 ppm), the methyl carbon (~26 ppm), and four distinct aromatic carbon signals.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups, providing complementary evidence for the compound's structure.

-

Expected Absorptions:

-

C=O (Ketone): A strong, sharp absorption band around 1680 cm⁻¹.

-

N-H (Amine): One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-O (Ether): A characteristic stretch in the 1250-1000 cm⁻¹ region.

-

Applications in Research and Drug Development

Amino acetophenones are valuable building blocks in medicinal chemistry and diversity-oriented synthesis (DOS).[9] Their utility stems from the reactive handles—the amine and ketone groups—which allow for the construction of more complex molecular scaffolds.

-

Scaffolds for Bioactive Molecules: This class of compounds serves as a precursor for the synthesis of various heterocyclic systems, such as flavones, quinolones, and chalcones. Many of these derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents.[10]

-

Lead Compound Development: The this compound structure can be found within more complex lead compounds in drug discovery programs, where it contributes to the molecule's overall pharmacological profile.

Conclusion

The accurate determination of this compound's molecular weight (165.19 g/mol ) is the cornerstone of its reliable use in scientific research. This guide has detailed not only this fundamental property but also the integrated workflow of synthesis, purification, and rigorous analytical validation necessary to ensure its identity and purity. By employing a self-validating system where the outcomes of synthesis are confirmed by multiple, orthogonal analytical techniques, researchers can proceed with confidence in the integrity of their starting materials, a critical requirement for success in the fields of organic synthesis and drug development.

References

-

PubChem. This compound | C9H11NO2 | CID 412889. [Link]

-

PubChem. 2-Methoxy-5-acetylaniline | C9H11NO2 | CID 233283. [Link]

-

PubChem. This compound hydrochloride | C9H12ClNO2 | CID 12487188. [Link]

-

ChemBK. This compound. [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

SpectraBase. 3'-Amino-4'-methoxyacetophenone. [Link]

-

The Royal Society of Chemistry. Supporting information for a publication. [Link]

-

Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. p-Methoxyacetophenone.....Cock can teach you NMR. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

India Science, Technology & Innovation Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

-

oc-praktikum.de. Synthesis of p-methoxyacetophenone from anisole. [Link]

-

AMI Scientific. 2'-Amino-3'-Methyl-4'-Methoxyacetophenone TCI Analytical reagent. [Link]

-

Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 412889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Methoxy-5-acetylaniline | C9H11NO2 | CID 233283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound hydrochloride | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4'-methoxyacetophenone

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-4'-methoxyacetophenone, systematically known as 2-amino-1-(4-methoxyphenyl)ethanone, is an aromatic ketone that serves as a pivotal building block in organic synthesis. Its unique trifunctional structure—comprising a primary amine, a ketone, and a methoxy-activated benzene ring—makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. This guide provides an in-depth analysis of its core physical and chemical properties, offering a critical resource for researchers in chemical synthesis and drug development. We will explore its molecular identity, core physical characteristics, spectroscopic profile, and essential safety protocols, with a clear distinction between the free base and its commonly available hydrochloride salt.

Section 1: Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as they possess different CAS numbers and physical properties.

Chemical Structure of this compound ``` O || /---\ /--CH2--NH2 | |C | | ---/ | OCH3

Identifier Value Source(s) IUPAC Name 2-amino-1-(4-methoxyphenyl)ethanone [1] Synonyms This compound [1] CAS Number (Free Base) 40513-43-7, 42465-53-2 [1][2] CAS Number (HCl Salt) 3883-94-1 [3][4] Molecular Formula C₉H₁₁NO₂ [1][2] Molecular Weight 165.19 g/mol [1][2] Exact Mass 165.078978594 Da [1]

Section 2: Core Physical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. While many commercial suppliers provide data for the more stable hydrochloride salt, understanding the properties of the free base is essential for its application in synthesis.

Property Value (Free Base) Value (Hydrochloride Salt) Source(s) Appearance Inferred: Solid, likely off-white to tan powder White to yellow to tan crystalline powder [5] Melting Point 168 °C (Predicted) 190-193 °C [4][6] Boiling Point 315.4 °C (Predicted) Not applicable (decomposes) [6] Solubility Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water. Soluble in water, methanol. Inferred from structure Topological Polar Surface Area 52.3 Ų 52.3 Ų [1]

Expert Analysis:

The significant difference in melting point between the free base and its hydrochloride salt is expected. The salt form benefits from strong ionic lattice forces, requiring more energy to break apart, hence the higher melting point. [4]The predicted high boiling point of the free base is a consequence of strong intermolecular hydrogen bonding enabled by the primary amine and carbonyl groups. [6]However, thermal instability is likely at such temperatures, making vacuum distillation the only viable, albeit challenging, method for purification. The compound's solubility profile is consistent with its structure, featuring both polar functional groups (amine, keto) and a nonpolar aromatic ring, allowing for solubility in a range of organic solvents.

Section 3: Spectroscopic Profile - A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized or purchased compound. Below is a detailed guide to the expected spectroscopic signature of this compound.

Technique Expected Signature Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 165. Key Fragments: m/z 150 ([M-NH]⁺), m/z 135 ([M-CH₂NH₂]⁺, base peak, acylium ion), m/z 107 ([M-CH₂NH₂-CO]⁺), m/z 77 ([C₆H₅]⁺). Infrared (IR) Spectroscopy N-H Stretch: 3300-3500 cm⁻¹ (two bands, primary amine). C-H Stretch (Aromatic): ~3050-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹. C=O Stretch (Ketone): ~1670-1685 cm⁻¹. C=C Stretch (Aromatic): ~1580-1600 cm⁻¹. C-O Stretch (Ether): ~1250 cm⁻¹ (strong, characteristic). ¹H NMR Spectroscopy δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group. δ ~4.1 ppm (s, 2H): Methylene protons (-CH₂-). δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). δ ~1.8 ppm (s, 2H): Amine protons (-NH₂), broad and exchangeable with D₂O. ¹³C NMR Spectroscopy δ ~196 ppm: Carbonyl carbon (C=O). δ ~164 ppm: Aromatic carbon attached to -OCH₃. δ ~130 ppm: Aromatic carbons ortho to the carbonyl. δ ~129 ppm: Aromatic carbon attached to the carbonyl. δ ~114 ppm: Aromatic carbons ortho to the -OCH₃. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~45 ppm: Methylene carbon (-CH₂-).

Expert Rationale:

The spectroscopic predictions are based on established principles and data from analogous structures like 4-methoxyacetophenone.

[7][8]* In Mass Spectrometry , the most favorable fragmentation is the alpha-cleavage next to the carbonyl group, leading to the highly stable p-methoxybenzoyl cation at m/z 135, which is expected to be the base peak.

-

The IR spectrum will be dominated by the strong carbonyl stretch and the characteristic dual peaks of the primary amine's N-H stretch. The position of the C=O stretch is influenced by conjugation with the aromatic ring.

-

In ¹H NMR , the para-substituted aromatic ring will produce a classic AA'BB' system, appearing as two distinct doublets. The methylene protons, being adjacent to both a carbonyl and an amine, are expected to be deshielded to around 4.1 ppm.

-

The ¹³C NMR spectrum provides a clear carbon count. The downfield shift of the carbonyl carbon is characteristic, while the other signals directly correspond to the unique carbon environments in the molecule.

Section 4: Experimental Protocols & Workflows

To ensure the reliability of research, all materials must be rigorously characterized. This section outlines a standard protocol for melting point determination and a comprehensive workflow for the physicochemical characterization of a newly synthesized batch of this compound.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set the ramp rate to a slow 1-2 °C/min.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of <2 °C.

Workflow for Physicochemical Characterization

The following diagram illustrates a self-validating workflow for the complete characterization of a synthesized sample.

Caption: Workflow for Physicochemical Characterization.

Section 5: Safety, Handling, and Storage

Due to the prevalence of data for the hydrochloride salt, the following safety information is based on that form and should be considered a conservative guideline for handling the free base.

Hazard Information Details Source(s) GHS Pictogram GHS07 (Exclamation Mark) [3][4] Signal Word Warning [3][4] Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [3][4] Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. A dust mask is recommended when handling the powder.

-

Hygiene: Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Protect from light and moisture to prevent degradation.

-

For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that are predictable from its molecular structure. While comprehensive experimental data for the free base is sparse in public literature, a robust characterization can be achieved through the standard spectroscopic and analytical techniques outlined in this guide. Researchers and drug development professionals must pay close attention to the distinction between the free base and its hydrochloride salt and adhere to strict safety protocols during handling and storage to ensure both experimental success and personal safety.

References

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. John Wiley & Sons, Inc. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-acetylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 412889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound hydrochloride | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-4′-甲氧基苯乙酮 盐酸盐 90%, technical | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-4'-methoxyacetophenone in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

2-Amino-4'-methoxyacetophenone, a substituted acetophenone derivative, is a compound of interest in various fields of chemical synthesis and pharmaceutical development. Its molecular structure, featuring an aromatic ring, a ketone group, an amino group, and a methoxy group, imparts a unique combination of polarity and hydrogen bonding capabilities. Understanding the solubility of this compound in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes such as crystallization, and formulation development.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and experimentally determine its solubility. We will delve into the theoretical principles governing its solubility, provide a detailed protocol for its empirical determination, and present a framework for solvent selection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | Not clearly defined for the free base in available literature. The hydrochloride salt has a melting point of 190-193 °C. | [3] |

| pKa | Not explicitly found, but the presence of the amino group suggests basic properties. | N/A |

| LogP (Octanol-Water Partition Coefficient) | 0.8 (predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [1] |

The presence of both hydrogen bond donors (the amino group) and acceptors (the amino, ketone, and methoxy groups) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The moderate LogP value indicates that it possesses both hydrophilic and lipophilic characteristics, suggesting it will not be exclusively soluble in either very polar or very non-polar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amino, ketone, and methoxy groups of the solute. The amino group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents.[5][6]

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, N,N-dimethylformamide): These solvents are polar but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[5][6] They will interact with the amino group's hydrogens and the overall dipole moment of the molecule. Good solubility is anticipated in these solvents, particularly in DMSO, which is known for its exceptional solvating power for a wide range of organic compounds.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have weak intermolecular forces (van der Waals forces) and cannot participate in hydrogen bonding. Due to the polar nature of this compound, poor solubility is expected in these solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While the experimentally determined HSP for this compound are not available, they can be estimated using group contribution methods.[2] By comparing the estimated HSP of the solute to the known HSP of various solvents, a more refined prediction of solubility can be made.

Qualitative Solubility Profile (Inferred)

Based on the theoretical principles discussed above and qualitative data for structurally similar compounds like 4'-Methoxyacetophenone, which is soluble in ethanol, diethyl ether, acetone, and chloroform, we can infer the following qualitative solubility profile for this compound.[8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong potential for hydrogen bonding with the amino, ketone, and methoxy groups. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble to Highly Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Mismatch in polarity and lack of favorable intermolecular interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | Can engage in dipole-dipole interactions, but lack hydrogen bonding capabilities. |

It is crucial to emphasize that this table represents a predicted profile. For applications requiring precise solubility data, experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in various organic solvents using the reliable shake-flask method.[9]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

For enhanced accuracy, filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

-

Concentration Analysis:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.[10][11]

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.[3][12]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Use of Excess Solute: Ensures that the solution is truly saturated at equilibrium.

-

Time-to-Equilibrium Study: Confirms that the system has reached a stable thermodynamic state.

-

Calibration Curve: Provides a reliable method for quantifying the concentration of the solute.

-

Replicates: Performing the experiment in triplicate for each solvent will allow for the calculation of an average solubility and standard deviation, indicating the precision of the measurement.

Molecular Interactions and Solubility: A Visual Representation

The solubility of this compound is governed by the interplay of various intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular forces influencing solubility.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the application of fundamental solubility principles provide a robust framework for predicting its behavior in various organic solvents. The presence of multiple polar functional groups capable of hydrogen bonding suggests good solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents. For researchers and developers requiring precise data, the detailed experimental protocol provided in this guide offers a reliable and validated method for determining the solubility of this compound, thereby facilitating its effective use in synthesis, purification, and formulation.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press LLC.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- MilliporeSigma. (n.d.). HPLC Analysis of Active Pharmaceutical Ingredients (APIs). Merck.

- Agilent Technologies. (n.d.). A Guide to Successful HPLC Method Development.

- Abdel-Salam, F. S., & El-Kamel, A. H. (2019). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

- Nandiyanto, A. B. D., & Ragadhita, R. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

Sources

- 1. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 2. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 3. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. rootspress.org [rootspress.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of 2-Amino-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the key chemical intermediate, 2-amino-4'-methoxyacetophenone. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the unambiguous structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a detailed interpretation of the expected spectra based on analysis of structurally related compounds, and provide a robust experimental protocol for data acquisition.

Introduction: The Significance of this compound and the Power of NMR

This compound, with the chemical formula C₉H₁₁NO₂[2], is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its utility in the preparation of antibacterial, anti-inflammatory, and analgesic agents underscores the importance of its precise structural characterization.[3] NMR spectroscopy stands as a primary method for such characterization, offering a non-destructive and highly informative window into the molecular architecture of organic compounds.[4] By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework, confirming identity, assessing purity, and ensuring the consistency of synthetic batches.[5]

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Analysis of Expected Chemical Shifts and Multiplicities

Based on the analysis of structurally similar compounds, the following ¹H NMR signals are predicted for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' | ~7.9 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield shift. They will appear as a doublet due to coupling with H-3' and H-5'. |

| H-3', H-5' | ~6.9 | Doublet (d) | 2H | These protons are ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to unsubstituted benzene. They will appear as a doublet due to coupling with H-2' and H-6'. |

| -CH₂-NH₂ | ~4.1 | Singlet (s) | 2H | The methylene protons are adjacent to both the carbonyl group and the amino group, which deshields them. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | The methyl protons of the methoxy group are shielded and typically appear as a sharp singlet. |

| -NH₂ | ~2.0 (broad) | Singlet (s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. |

Note: The chemical shift of the -NH₂ protons can vary significantly and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Analysis of Expected Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on data from analogous structures.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~196 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C-4' | ~164 | The carbon atom attached to the electron-donating methoxy group is deshielded. |

| C-2', C-6' | ~130 | These aromatic carbons are adjacent to the carbonyl group. |

| C-1' | ~128 | This is the quaternary carbon of the phenyl ring attached to the acetyl group. |

| C-3', C-5' | ~114 | These aromatic carbons are shielded by the adjacent methoxy group. |

| -OCH₃ | ~55 | The carbon of the methoxy group. |

| -CH₂-NH₂ | ~45 | The methylene carbon is influenced by both the adjacent carbonyl and amino groups. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of labile protons like those in the amino group.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Dissolution: Gently vortex the sample until it is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

Caption: General workflow for NMR sample preparation and data acquisition.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate spectral width and acquisition time.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Reference the spectra using the internal standard (TMS at 0 ppm).

-

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of this compound. By leveraging data from structurally related compounds, we have presented a comprehensive prediction of the expected spectral features. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for the structural verification and quality control of this important synthetic intermediate. For professionals in drug development, a thorough understanding and application of these NMR techniques are paramount for ensuring the integrity and success of their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

DergiPark. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Retrieved from [Link]

-

Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

- Yannai, S. (2012). Dictionary of Food Compounds with CD-ROM, Second Edition. CRC Press.

-

Vanderbilt University. (n.d.). Tetrahedron Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). New method for synthesis of 2-amino-4(5H)-oxothiophenes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. 2'-Methoxyacetophenone(579-74-8) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4'-methoxyacetophenone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Amino-4'-methoxyacetophenone, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the spectrum, grounded in fundamental NMR principles. We will dissect the predicted chemical shifts, coupling constants, and integration for each proton, explain the causal relationships between molecular structure and spectral features, and provide a field-proven protocol for data acquisition. The guide is structured to serve as both a predictive reference and a practical manual for structural elucidation and purity assessment of this and similar substituted acetophenones.

The Molecule: Structure and Significance

This compound (IUPAC Name: 2-amino-1-(4-methoxyphenyl)ethanone) is a disubstituted aromatic ketone.[2] Its structure is characterized by a central carbonyl group, a methylene group bearing a primary amine, and a para-substituted phenyl ring containing a methoxy group. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for compounds with potential antibacterial and anti-inflammatory applications.[1]

Molecular Structure:

Molecular Formula: C₉H₁₁NO₂[2][3]

Understanding its ¹H NMR spectrum is critical for verifying its synthesis, assessing its purity, and studying its subsequent reactions.

Core Principles in the Context of this compound

The ¹H NMR spectrum provides a detailed electronic map of the molecule's protons. Four key parameters are essential for interpretation:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the local magnetic environment of a proton. Electron-withdrawing groups (like the carbonyl) "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups (like the methoxy and amino groups) "shield" protons, shifting them upfield (lower ppm).[4]

-

Integration: The area under a signal is directly proportional to the number of protons it represents.[5] This allows for a quantitative count of the protons in each unique environment.

-

Multiplicity (Splitting): The splitting of a signal into multiple lines (singlet, doublet, triplet, etc.) is caused by the influence of non-equivalent protons on adjacent carbons. The 'n+1 rule' is a common predictor, where 'n' is the number of neighboring non-equivalent protons.[5]

-

Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), reveals information about the connectivity and spatial relationship between coupled protons.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The structure of this compound presents five distinct sets of protons. The following analysis predicts the spectrum, assuming a standard acquisition in Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | Aromatic (ortho to C=O) | ~7.90 | 2H | Doublet (d) | ~8.8 |

| Hₑ | Aromatic (ortho to -OCH₃) | ~6.95 | 2H | Doublet (d) | ~8.8 |

| Hc | Methylene (-CH₂-) | ~4.1 - 4.5 | 2H | Singlet (s) | N/A |

| Hₑ | Methoxy (-OCH₃) | ~3.85 | 3H | Singlet (s) | N/A |

| Hₙ | Amino (-NH₂) | ~1.5 - 3.0 (variable) | 2H | Broad Singlet (s, br) | N/A |

Analysis of Aromatic Protons (Hₐ and Hₑ)

The phenyl ring is para-substituted, creating an AA'BB' system which often simplifies to a recognizable pair of doublets.

-

Hₐ Protons (δ ≈ 7.90 ppm): These two protons are ortho to the strongly electron-withdrawing acetyl group (-C(O)CH₂NH₂). This group significantly deshields the protons, causing them to resonate far downfield. Published data for the analogous p-methoxyacetophenone shows these protons at 7.91 ppm.[6][7] They appear as a doublet due to splitting by their Hₑ neighbors.

-

Hₑ Protons (δ ≈ 6.95 ppm): These two protons are ortho to the electron-donating methoxy group (-OCH₃). The oxygen atom shields these protons, shifting their signal significantly upfield relative to the Hₐ protons. Data for p-methoxyacetophenone confirms this, with a signal at 6.91 ppm.[6][7] They are split into a doublet by the Hₐ protons.

-

Coupling: The coupling between Hₐ and Hₑ is an ortho-coupling, which typically has a J-value of 7-9 Hz.

The diagram below illustrates the electronic effects governing these chemical shifts.

Caption: Electronic influence of substituents on aromatic proton chemical shifts.

Analysis of Aliphatic Protons (Hc, Hₑ, and Hₙ)

-

Hc Methylene Protons (δ ≈ 4.1 - 4.5 ppm): These protons are in an interesting environment, positioned alpha to both a carbonyl group and an amino group. While protons alpha to a ketone are typically around 2.1-2.6 ppm[5][7], the adjacent electronegative nitrogen atom provides additional deshielding, shifting the signal further downfield. As there are no protons on the adjacent carbonyl carbon or amino nitrogen that would typically cause splitting, this signal is expected to be a sharp singlet integrating to 2H.

-

Hₑ Methoxy Protons (δ ≈ 3.85 ppm): This signal arises from the three equivalent protons of the methyl group attached to an oxygen atom. It is a classic sharp singlet, appearing in a predictable region. The value is consistent with that of p-methoxyacetophenone (3.85 ppm).[7]

-

Hₙ Amino Protons (δ ≈ 1.5 - 3.0 ppm): The chemical shift of N-H protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] The signal is often broad and may not show clear coupling. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet integrating to 2H.

The Causality of Experimental Design: Protocol for Spectral Acquisition

The quality and interpretability of an NMR spectrum are directly dependent on a rigorous experimental protocol. Every choice, from solvent to acquisition parameters, has a scientific basis.

Mandatory Protocol for ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9]

-

Add 0.6-0.7 mL of a suitable deuterated solvent. The choice is critical:

-

CDCl₃ (Chloroform-d): The standard choice for general-purpose analysis of moderately polar organic compounds. It is relatively non-polar and less likely to engage in strong hydrogen bonding, providing a "baseline" spectrum.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar solvent, excellent for compounds with poor solubility in CDCl₃. It is a hydrogen bond acceptor, which will significantly shift the -NH₂ proton signal downfield (often to δ > 5 ppm) and may reveal coupling to other protons by slowing the rate of chemical exchange.

-

C₆D₆ (Benzene-d₆): An aromatic solvent used to resolve overlapping signals via the Aromatic Solvent Induced Shift (ASIS) effect.[10][11] The anisotropic magnetic field of the benzene ring interacts with polar sites of the solute, inducing significant changes in chemical shifts compared to spectra in CDCl₃.[10][11]

-

-

Add a minimal amount of an internal standard, typically Tetramethylsilane (TMS), to set the reference chemical shift at 0.00 ppm.

-

Cap the vial and vortex until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition (400 MHz Spectrometer or higher):

-

Insert the NMR tube into the spectrometer.

-

Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[9]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is crucial for achieving sharp, symmetrical peaks and high resolution.[9]

-

Acquisition: Utilize standard pulse-acquire parameters. Set an appropriate spectral width (e.g., -2 to 12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal Averaging: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

-

A Systematic Workflow for Spectral Interpretation

A logical, step-by-step workflow ensures that all spectral information is leveraged for an accurate structural assignment.

Caption: Systematic workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of fundamental NMR principles allows for the confident prediction and assignment of its key features: two distinct doublets in the aromatic region characteristic of a para-substituted ring with opposing electronic influences, and three unique singlets in the aliphatic region corresponding to the methoxy, methylene, and amino protons. By following a rigorous experimental protocol and a systematic interpretation workflow, researchers can effectively use ¹H NMR to confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- Nanalysis. (2019).

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

- ChemBK. (2024). This compound - Introduction. ChemBK.

- Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.

- A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution P

- Guidechem. (n.d.). This compound 40513-4-7 wiki. Guidechem.

- LibreTexts Chemistry. (2021). 6.

- PubChem. (n.d.). This compound. PubChem.

- Royal Society of Chemistry. (n.d.).

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR.

- Iowa State University. (n.d.). NMR Coupling Constants.

- James, T. L. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H11NO2 | CID 412889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. rsc.org [rsc.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 11. thieme-connect.com [thieme-connect.com]

Foundational Principles: Why ¹³C NMR is Essential for Structural Integrity

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-4'-methoxyacetophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and reproducible structural elucidation workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules. While ¹H NMR provides critical information about the proton framework, ¹³C NMR directly probes the carbon backbone of a molecule, offering unambiguous insights into the number and electronic environment of every carbon atom.

The core of the technique relies on the magnetic properties of the ¹³C isotope. When placed in a strong external magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes them to transition between these states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the carbon atom. This sensitivity is what allows us to differentiate between the various carbons in a molecule like this compound.

A key challenge in ¹³C NMR is the low natural abundance of the ¹³C isotope, which is only about 1.1% of all carbon atoms.[1][2] This inherent insensitivity, thousands of times lower than that of ¹H NMR, necessitates specific experimental considerations, such as higher sample concentrations and longer acquisition times, to achieve an adequate signal-to-noise ratio.[3][4]